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Abstract

This technical guide provides a comprehensive overview of 3-Chloroisonicotinaldehyde
(CAS No: 72990-37-5), a pivotal heterocyclic building block in modern medicinal chemistry and
organic synthesis. The document elucidates its fundamental physicochemical properties,
centered on its molecular weight of 141.56 g/mol , and extends to a detailed protocol for its
analytical characterization.[1] We delve into the interpretation of its spectroscopic data (MS, IR,
NMR), explaining the causality behind the expected spectral features which serve to confirm its
structural integrity and purity. Furthermore, this guide discusses the compound's synthetic
relevance, its applications in drug discovery, and essential guidelines for its safe handling and
storage, providing researchers and drug development professionals with a thorough and
practical resource.

Introduction: The Significance of a Halogenated
Pyridine Aldehyde
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Halogenated heterocycles are cornerstone synthons in the pharmaceutical industry. The
strategic incorporation of a chlorine atom onto a pyridine ring, as seen in 3-
Chloroisonicotinaldehyde, can profoundly influence a molecule's physicochemical properties,
including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This
modification is a well-established strategy in drug design to enhance pharmacokinetic and
pharmacodynamic profiles.[2][3][4] 3-Chloroisonicotinaldehyde, which combines the
reactivity of an aldehyde with the unique electronic properties of a chlorinated pyridine scaffold,
serves as a versatile intermediate for the synthesis of a wide array of more complex molecules
and potential drug candidates.[5] This guide aims to provide a detailed technical foundation for
researchers utilizing this compound, starting with its most fundamental attribute: its molecular
weight.

Chemical Identity and Core Properties

The identity and purity of a starting material are paramount for the success of any chemical
synthesis or biological assay. The foundational properties of 3-Chloroisonicotinaldehyde are
summarized below.
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The molecular weight of 141.56 g/mol is a calculated value based on the atomic masses of its
constituent elements and is the theoretical basis for all stoichiometric calculations in reactions
involving this compound. Experimental verification of this mass is a critical first step in quality
control, as detailed in the characterization section.

Caption: Chemical structure of 3-Chloroisonicotinaldehyde.
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Physicochemical Characteristics

Understanding the physical properties of 3-Chloroisonicotinaldehyde is essential for its
practical application in the laboratory, from designing reaction conditions to selecting
appropriate purification methods.
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The defined melting point range suggests the compound is typically obtained in solid form with
good purity. Its air sensitivity necessitates handling and storage under an inert atmosphere
(e.g., nitrogen or argon) to prevent oxidative degradation of the aldehyde functional group.

Analytical Characterization: A Self-Validating
Workflow

Confirming the identity, purity, and molecular weight of 3-Chloroisonicotinaldehyde is
achieved through a combination of spectroscopic techniques. Each method provides a piece of
the structural puzzle, and together they form a self-validating system.
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Caption: Workflow for the analytical characterization of 3-Chloroisonicotinaldehyde.

Mass Spectrometry (MS)

Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized
molecules. It is the most direct technique for confirming the molecular weight of a compound.
For 3-Chloroisonicotinaldehyde, the presence of a chlorine atom is a key diagnostic feature.
Chlorine has two stable isotopes, 3>Cl (~75.8%) and 3’Cl (~24.2%), in an approximate 3:1 ratio.
This isotopic distribution results in a characteristic M+2 peak in the mass spectrum.

Expected Data:

e Molecular lon (M*): A peak at m/z = 141, corresponding to the molecule with the 3°Cl isotope
(CeH43>CINO).

 |sotopic Peak (M+2): A peak at m/z = 143, corresponding to the molecule with the 3’Cl
isotope (CeH43’CINO). The intensity of this peak should be approximately one-third that of
the M* peak.

o Fragmentation: A significant fragment would likely be the loss of the aldehyde proton (He) or
the entire formyl group (*CHO), leading to peaks at m/z 140 and 112/114, respectively.

Infrared (IR) Spectroscopy
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Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting
the absorption of infrared radiation at specific vibrational frequencies.

Expected Data:

C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm~*. This is a
highly characteristic peak for an aromatic aldehyde.[6]

e C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm—1
and 2820 cm~1.[6] The presence of these, in conjunction with the strong C=0 stretch, is
strong evidence for an aldehyde.

e C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm~1
region.

C-ClI Stretch: An absorption in the fingerprint region, typically between 600-800 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic
field.

Expected *H NMR Data (in CDCIs):

e Aldehyde Proton (-CHO): A singlet at ~10.0 ppm. This downfield shift is characteristic of an
aldehyde proton.

o Aromatic Protons: Three distinct signals in the aromatic region (~7.5-9.0 ppm). Due to the
substitution pattern, we would expect a singlet for the proton at position 2, a doublet for the
proton at position 5, and a doublet for the proton at position 6, with coupling between the
latter two.

Expected 3C NMR Data (in CDCIs):

e Carbonyl Carbon (-CHO): A signal in the highly deshielded region of ~190-200 ppm, which is
definitive for an aldehyde or ketone.[6]
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o Aromatic Carbons: Six distinct signals in the aromatic region (~120-160 ppm), including two
carbons bearing substituents (C-Cl and C-CHO) which will have characteristic chemical
shifts.

Applications in Research and Drug Development

3-Chloroisonicotinaldehyde is not typically an end-product but rather a valuable intermediate.
Its utility stems from the reactivity of its two functional sites:

e The Aldehyde Group: This group is susceptible to a wide range of transformations, including
oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation
reactions (e.g., Wittig, Knoevenagel) and reductive aminations to form new C-C and C-N
bonds.

o The Chloro-Substituted Pyridine Ring: The chlorine atom can be displaced via nucleophilic
aromatic substitution (SnAr) reactions, allowing for the introduction of various nucleophiles
(e.g., amines, thiols, alkoxides). This is a powerful method for building molecular diversity.

The presence of chlorine is known to enhance the biological activity and modify the
physicochemical properties of molecules, making chloro-containing compounds prevalent in
FDA-approved drugs.[3][4] This makes 3-Chloroisonicotinaldehyde a desirable starting
material for creating libraries of novel compounds for high-throughput screening in drug
discovery programs targeting a wide range of diseases.[2][5]

Safety, Handling, and Storage
As a professional in a research environment, adherence to safety protocols is non-negotiable.

¢ General Handling: Handle in accordance with good industrial hygiene and safety practices.
Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin,
eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat.[7][8]

e First Aid Measures:

o Skin Contact: Immediately wash off with soap and plenty of water.[9]
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o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.[9]

o Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

o Storage: Keep the container tightly closed in a dry and well-ventilated place. Due to its air
sensitivity, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Conclusion

3-Chloroisonicotinaldehyde is a key heterocyclic building block whose utility in chemical
synthesis is underpinned by its fundamental properties. Its molecular weight of 141.56 g/mol
serves as the starting point for its chemical identity, which is rigorously confirmed through a
multi-faceted spectroscopic approach. The strategic combination of an aldehyde and a chloro-
pyridine moiety provides chemists with a versatile platform for molecular elaboration, making it
a compound of significant interest for professionals in drug discovery and development. Proper
handling and characterization, as outlined in this guide, are essential for its successful and safe
application in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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